
4-(Bromomethyl)-2,3-dimethylhexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)-2,3-dimethylhexane is an organic compound characterized by a bromomethyl group attached to a hexane backbone with two methyl groups at the 2nd and 3rd positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2,3-dimethylhexane typically involves the bromination of 2,3-dimethylhexane. This can be achieved through a free radical bromination process using bromine (Br₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under UV light. The reaction proceeds as follows:
Initiation: The radical initiator decomposes under UV light to form free radicals.
Propagation: The bromine molecule is split into two bromine radicals, which then react with 2,3-dimethylhexane to form this compound.
Termination: The reaction is terminated when two radicals combine to form a stable molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine and radical initiators in a controlled environment allows for the large-scale production of this compound.
化学反应分析
Types of Reactions: 4-(Bromomethyl)-2,3-dimethylhexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Major Products:
Nucleophilic Substitution: Alcohols, amines, thioethers.
Elimination Reactions: Alkenes.
Oxidation: Aldehydes, carboxylic acids.
科学研究应用
4-(Bromomethyl)-2,3-dimethylhexane finds applications in various fields of scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to introduce bromomethyl groups into drug candidates, potentially enhancing their biological activity.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound may be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
作用机制
The mechanism of action of 4-(Bromomethyl)-2,3-dimethylhexane in chemical reactions involves the formation of a reactive bromomethyl intermediate. This intermediate can undergo various transformations depending on the reaction conditions and the presence of nucleophiles or bases. The molecular targets and pathways involved are primarily determined by the nature of the substituents and the specific reaction being studied.
相似化合物的比较
4-(Chloromethyl)-2,3-dimethylhexane: Similar in structure but with a chloromethyl group instead of a bromomethyl group.
4-(Iodomethyl)-2,3-dimethylhexane: Contains an iodomethyl group, which is more reactive than the bromomethyl group.
4-(Methyl)-2,3-dimethylhexane: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.
Uniqueness: 4-(Bromomethyl)-2,3-dimethylhexane is unique due to the presence of the bromomethyl group, which provides a balance between reactivity and stability. This makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.
属性
分子式 |
C9H19Br |
|---|---|
分子量 |
207.15 g/mol |
IUPAC 名称 |
4-(bromomethyl)-2,3-dimethylhexane |
InChI |
InChI=1S/C9H19Br/c1-5-9(6-10)8(4)7(2)3/h7-9H,5-6H2,1-4H3 |
InChI 键 |
IZDSDLSVWDUGDB-UHFFFAOYSA-N |
规范 SMILES |
CCC(CBr)C(C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl[(4,5-dimethylthiophen-3-yl)methyl]amine](/img/structure/B13197013.png)

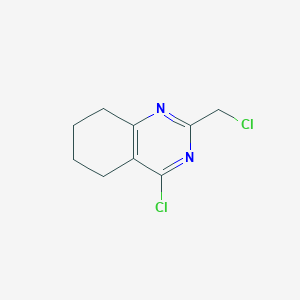
![2-[2-(Bromodifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13197037.png)
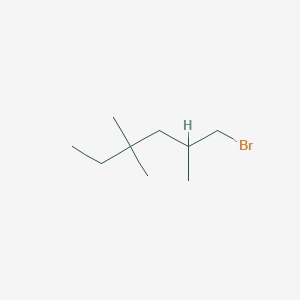

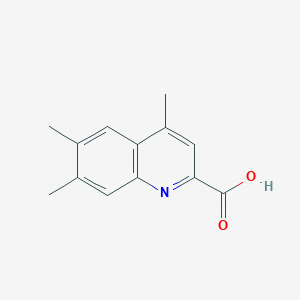
![1-Methyl-N-[1-(thiophen-2-yl)ethyl]piperidin-4-amine](/img/structure/B13197050.png)
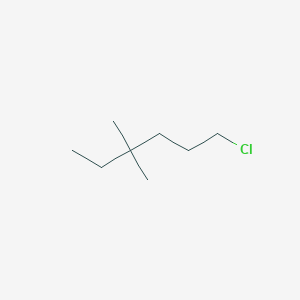

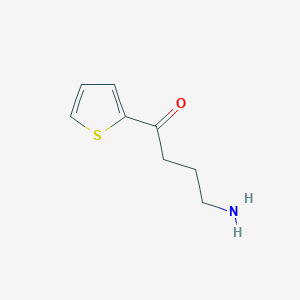
methanol](/img/structure/B13197082.png)
![5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde](/img/structure/B13197089.png)
![Methyl 3-[(2-aminoethyl)sulfanyl]propanoate](/img/structure/B13197093.png)
